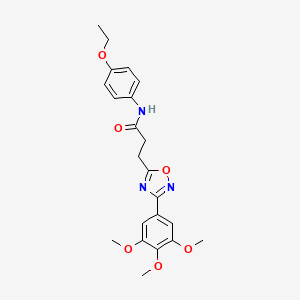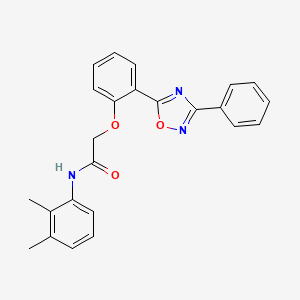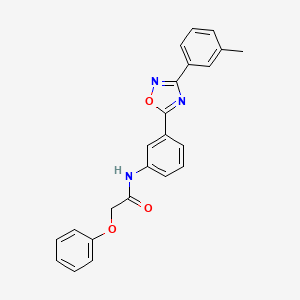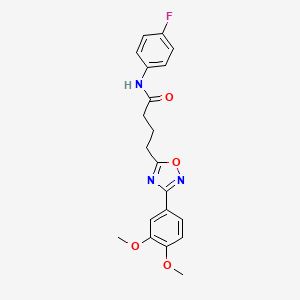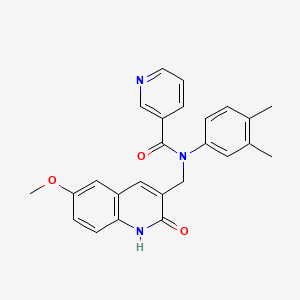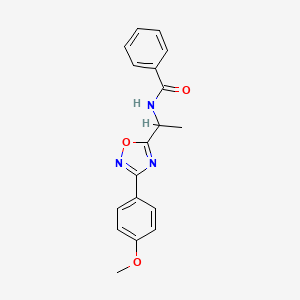![molecular formula C14H19ClN2O4S B7705395 1-(4-chlorobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7705395.png)
1-(4-chlorobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, CB-28, and has been synthesized using specific methods. The purpose of
科学研究应用
CB-28 has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to have a high affinity for the sigma-1 receptor, which is involved in several physiological and pathological processes. CB-28 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
CB-28 acts as a selective sigma-1 receptor agonist, which can modulate several cellular functions. It has been shown to increase the release of certain neurotransmitters and may have an effect on calcium signaling pathways. CB-28 may also have an effect on the endoplasmic reticulum stress response, which is involved in several diseases.
Biochemical and Physiological Effects:
CB-28 has been shown to have several biochemical and physiological effects. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. CB-28 has also been shown to have an effect on calcium signaling pathways and may have an effect on the endoplasmic reticulum stress response.
实验室实验的优点和局限性
CB-28 has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its potential neuroprotective effects. However, there are also limitations to using CB-28 in lab experiments, including its limited solubility and potential toxicity.
未来方向
There are several future directions for the study of CB-28. One area of research could be the development of CB-28 analogs with improved solubility and potency. Another area of research could be the investigation of CB-28 in animal models of neurodegenerative diseases. Additionally, further studies could be done to investigate the potential of CB-28 in the treatment of other diseases such as cancer and psychiatric disorders.
In conclusion, CB-28 is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CB-28 in various fields.
合成方法
The synthesis of CB-28 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with oxolane-2-carboxylic acid, followed by the reaction of the resulting compound with piperidine-3-carboxylic acid. The final product is obtained after purification through crystallization.
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c15-12-3-5-13(6-4-12)22(20,21)17-8-1-2-11(10-17)14(19)16-7-9-18/h3-6,11,18H,1-2,7-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEVMPDNEQOTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

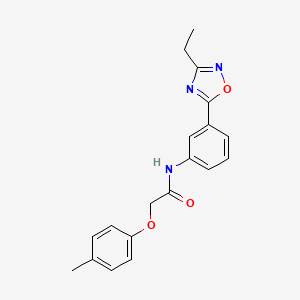

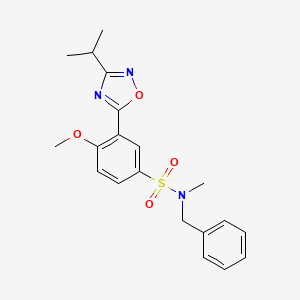
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7705335.png)

